molecular formula C10H12F3NO B2878249 1-[2-(3,3,3-Trifluoropropoxy)phenyl]methanamine CAS No. 1343088-05-0

1-[2-(3,3,3-Trifluoropropoxy)phenyl]methanamine

Cat. No.: B2878249
CAS No.: 1343088-05-0
M. Wt: 219.207
InChI Key: MYFOSTGYBZREFP-UHFFFAOYSA-N
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Description

1-[2-(3,3,3-Trifluoropropoxy)phenyl]methanamine: is a chemical compound with the molecular formula C10H12F3NO and a molecular weight of 219.2 g/mol . This compound is characterized by the presence of a trifluoropropoxy group attached to a phenyl ring, which is further connected to a methanamine group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,3,3-Trifluoropropoxy)phenyl]methanamine typically involves the reaction of 2-hydroxybenzylamine with 3,3,3-trifluoropropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones , while reduction can produce secondary amines .

Scientific Research Applications

Chemistry

In chemistry, 1-[2-(3,3,3-Trifluoropropoxy)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique trifluoropropoxy group imparts distinct electronic properties, making it valuable in the design of novel compounds .

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. It can be used as a probe to investigate the role of specific proteins or enzymes in cellular processes .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of 1-[2-(3,3,3-Trifluoropropoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes . The trifluoropropoxy group can modulate the compound’s binding affinity and selectivity towards these targets, influencing its biological activity . The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • [2-(3,3,3-Trifluoropropoxy)phenyl]methanol
  • [2-(3,3,3-Trifluoropropoxy)phenyl]acetic acid
  • [2-(3,3,3-Trifluoropropoxy)phenyl]ethanamine

Uniqueness

Compared to these similar compounds, 1-[2-(3,3,3-Trifluoropropoxy)phenyl]methanamine is unique due to its methanamine group , which imparts distinct reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[2-(3,3,3-trifluoropropoxy)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c11-10(12,13)5-6-15-9-4-2-1-3-8(9)7-14/h1-4H,5-7,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFOSTGYBZREFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)OCCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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